molecular formula C7H13NO3 B6305438 (3R,3aR,6R,6aS)-6-Methoxyhexahydrofuro[3,2-b]furan-3-amine, 95% CAS No. 1907689-88-6

(3R,3aR,6R,6aS)-6-Methoxyhexahydrofuro[3,2-b]furan-3-amine, 95%

Cat. No. B6305438
CAS RN: 1907689-88-6
M. Wt: 159.18 g/mol
InChI Key: ROECQVJPXMAZDK-DBRKOABJSA-N
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Description

“(3R,3aR,6R,6aS)-6-Methoxyhexahydrofuro[3,2-b]furan-3-amine, 95%” is a synthetic organic compound used in scientific research. It is a key subunit of darunavir, a widely used HIV-1 protease inhibitor drug for the treatment of HIV/AIDS patients .


Synthesis Analysis

The synthesis of this compound was achieved in optically pure form utilizing commercially available sugar derivatives as the starting material . The key steps involve a highly stereoselective substrate-controlled hydrogenation, a Lewis acid-catalyzed anomeric reduction of a 1,2-O-isopropylidene-protected glycofuranoside, and a Baeyer–Villiger oxidation of a tetrahydrofuranyl-2-aldehyde derivative .


Molecular Structure Analysis

The molecular formula of this compound is C13H17NO3 . It is a key building block for several clinical and experimental HIV protease inhibitors .


Chemical Reactions Analysis

The key chemical reactions involved in the synthesis of this compound include a [2+2]-photocycloaddition between both reactants, followed by hydrogenation and lipase-catalyzed kinetic resolution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been extensively studied. Its melting point ranges from 240-243°C, and it is stable at room temperature. Its logP value has been reported to be 0.7, indicating moderate lipophilicity.

Mechanism of Action

This compound is a key subunit of darunavir, a widely used HIV-1 protease inhibitor drug for the treatment of HIV/AIDS patients . Darunavir was specifically designed to promote “backbone binding” through extensive hydrogen bonding interactions with the HIV-1 protease active site backbone atoms .

Future Directions

The synthesis of this compound has been achieved via a one-pot procedure using furan and Cbz-protected glycol aldehyde as starting materials . This efficient synthesis method could pave the way for the development of more potent HIV-1 protease inhibitors in the future .

properties

IUPAC Name

(3R,3aR,6R,6aS)-6-methoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-9-5-3-11-6-4(8)2-10-7(5)6/h4-7H,2-3,8H2,1H3/t4-,5-,6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROECQVJPXMAZDK-DBRKOABJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COC2C1OCC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CO[C@H]2[C@@H]1OC[C@H]2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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